Tiqueside

Description

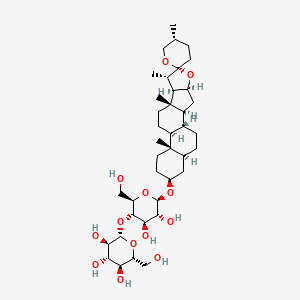

Structure

2D Structure

Properties

CAS No. |

99759-19-0 |

|---|---|

Molecular Formula |

C39H64O13 |

Molecular Weight |

740.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20+,21+,22-,23+,24+,25+,26-,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1 |

InChI Key |

GUSVHVVOABZHAH-OPZWKQDFSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |

Synonyms |

eta-tigogenin cellobioside CP 88818 CP-88818 tiqueside |

Origin of Product |

United States |

Foundational & Exploratory

Tiqueside: A Comprehensive Technical Guide on its Mechanism of Action in Cholesterol Absorption

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tiqueside (formerly CP-88,818) is a synthetic saponin, specifically β-tigogenin cellobioside, developed for the management of hypercholesterolemia.[1] Its primary mechanism of action is the inhibition of both dietary and biliary cholesterol absorption in the intestine.[1] This leads to a dose-dependent reduction in low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1] This technical guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Core Mechanism of Action

This compound exerts its cholesterol-lowering effects by directly interfering with the absorption of cholesterol from the intestinal lumen. Unlike other classes of lipid-lowering agents, this compound does not affect the absorption of triglycerides, fat-soluble vitamins, or bile acids.[1] The primary consequence of this targeted inhibition is an increase in the excretion of neutral sterols in the feces.[1]

The reduction in cholesterol absorption from the intestine leads to a decrease in the amount of cholesterol delivered to the liver via chylomicrons. This, in turn, is hypothesized to upregulate the expression of LDL receptors on hepatocytes as the liver seeks to acquire more cholesterol from the circulation to meet its metabolic needs. The increased number of LDL receptors enhances the clearance of LDL-C from the plasma, resulting in lower circulating LDL-C levels.

Signaling and Metabolic Pathways

The precise molecular target and signaling pathway of this compound have not been fully elucidated in the available literature. However, its action can be understood within the broader context of intestinal cholesterol transport. The following diagram illustrates the logical flow of this compound's effect on cholesterol metabolism.

Quantitative Data from Clinical Studies

Clinical investigations have quantified the dose-dependent effects of this compound on cholesterol absorption and plasma lipid levels. The following tables summarize the key findings from a mechanistic study in healthy volunteers and an efficacy study in hypercholesterolemic patients.[1]

Mechanistic Study in Healthy Volunteers

Table 1: Effects of this compound on Cholesterol Absorption and Fecal Steroid Excretion

| Parameter | Placebo (n=6) | This compound 2 g/day (n=9) | This compound 4 g/day (n=9) |

| Fractional Cholesterol Absorption | ↓ | ↓↓ | |

| Fecal Neutral Sterol Excretion | ↑ | ↑↑ | |

| Fecal Bile Acid Excretion | No significant change | No significant change | No significant change |

| Fecal Fat Excretion | No significant change | No significant change | No significant change |

Arrow notation indicates the direction of change (↓ decrease, ↑ increase). Double arrows indicate a greater magnitude of change in a dose-dependent manner.

Table 2: Effects of this compound on Plasma Lipids in Healthy Volunteers

| Parameter | Placebo (n=6) | This compound 2 g/day (n=9) | This compound 4 g/day (n=9) |

| LDL Cholesterol | No significant change | Trend towards reduction | Trend towards reduction |

| Other Lipoproteins | No significant change | No significant change | No significant change |

Efficacy Study in Hypercholesterolemic Patients

Table 3: Dose-Dependent Reduction in LDL Cholesterol

| This compound Daily Dose | Mean Reduction in LDL-C |

| 1 g | ↓ |

| 2 g | ↓↓ |

| 3 g | ↓↓↓ |

Arrow notation indicates the direction and relative magnitude of change.

Experimental Protocols

The following outlines the methodologies employed in the key clinical studies that established the mechanism of action and efficacy of this compound.[1]

Mechanistic Study in Healthy Volunteers

This study was designed to elucidate the primary mechanism by which this compound affects cholesterol metabolism.

-

Study Design: A randomized, parallel-group, placebo-controlled trial.

-

Participants: 24 healthy male subjects.

-

Intervention Groups:

-

Placebo (n=6)

-

This compound 2 g/day (n=9)

-

This compound 4 g/day (n=9)

-

-

Treatment Duration: 3 weeks.

-

Diet: All participants were maintained on a low-fat, low-cholesterol diet (National Cholesterol Education Program Step 1).

-

Key Assessments:

-

Fractional Cholesterol Absorption: Measured before and after the treatment period using the continuous feeding, dual-isotope method.

-

Fecal Steroid and Fat Excretion: Fecal samples were collected at baseline and at the end of the treatment period to quantify neutral sterols, bile acids, and fat.

-

Plasma Lipids: Blood samples were drawn at baseline and after 3 weeks of treatment to determine plasma lipid profiles.

-

Efficacy Study in Hypercholesterolemic Patients

This study was designed to assess the safety and dose-dependent efficacy of this compound in a patient population.

-

Study Design: A crossover design.

-

Participants: 15 hypercholesterolemic outpatients (LDL-C ≥ 160 mg/dL).

-

Intervention: Each patient received three different doses of this compound (1, 2, and 3 g/day , administered twice daily) for three separate 2-week treatment periods.

-

Washout Period: Each treatment period was separated by a 3-week placebo washout period.

-

Key Assessment: Plasma LDL-C levels were measured to determine the dose-response relationship.

Conclusion

This compound effectively reduces LDL-C by inhibiting the absorption of intestinal cholesterol, a mechanism confirmed by decreased fractional absorption and increased fecal neutral sterol excretion.[1] Its action is specific to cholesterol, with no significant impact on the absorption of other lipids or fat-soluble vitamins.[1] The dose-dependent reduction in LDL-C highlights its potential as a therapeutic agent for hypercholesterolemia. Further research to identify the specific molecular transporters or receptors with which this compound interacts would provide a more complete understanding of its mechanism of action and could inform the development of next-generation cholesterol absorption inhibitors.

References

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Beta-Tigogenin Cellobioside (Tiqueside)

Introduction

Beta-tigogenin cellobioside, also known by its developmental code CP-88,818 and as this compound, is a synthetic steroidal saponin that has been investigated for its potent hypocholesterolemic properties. It belongs to a class of compounds that inhibit the absorption of dietary and biliary cholesterol. This document provides a comprehensive technical overview of beta-tigogenin cellobioside, including its chemical properties, mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

Chemical Properties and Structure

Beta-tigogenin cellobioside is a glycoside consisting of the steroidal sapogenin, tigogenin, linked to a cellobiose (a disaccharide of two β-glucose units) moiety. While its aglycone, tigogenin, is a naturally occurring plant metabolite, beta-tigogenin cellobioside itself is a synthetic compound.[1][2] The synthesis of beta-tigogenin cellobioside has been described in various patents, generally involving the coupling of tigogenin with an activated cellobiose derivative, such as cellobiose heptaacetate.[3]

Chemical Structure:

-

Aglycone: Tigogenin

-

Glycosidic Linkage: β-linkage

-

Sugar Moiety: Cellobiose

(A definitive chemical structure diagram is best represented visually. For the purpose of this text-based guide, a detailed description is provided. A SMILES or other machine-readable format would be necessary for generating a visual representation.)

Mechanism of Action: Inhibition of Cholesterol Absorption

The primary mechanism of action of beta-tigogenin cellobioside is the inhibition of intestinal cholesterol absorption.[1][2] This leads to a cascade of downstream effects aimed at maintaining cholesterol homeostasis, ultimately resulting in a reduction of plasma low-density lipoprotein (LDL) cholesterol levels.

The proposed signaling pathway is as follows:

-

Inhibition of Cholesterol Absorption: Beta-tigogenin cellobioside acts in the lumen of the intestine to block the absorption of both dietary and biliary cholesterol.

-

Reduced Hepatic Cholesterol: The decreased cholesterol absorption leads to a reduction in the amount of cholesterol delivered to the liver via chylomicron remnants.

-

Compensatory Upregulation of Hepatic Enzymes and Receptors: The depletion of hepatic cholesterol stores triggers a compensatory response:

-

Increased HMG-CoA Reductase Activity: The activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, is increased to synthesize more cholesterol endogenously.[2]

-

Increased LDL Receptor Expression: The expression of LDL receptors on the surface of hepatocytes is upregulated to enhance the clearance of LDL cholesterol from the circulation.[2]

-

-

Reduced Plasma LDL Cholesterol: The increased number of LDL receptors leads to a more efficient removal of LDL particles from the bloodstream, resulting in lower plasma LDL cholesterol concentrations.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of beta-tigogenin cellobioside.

Preclinical and Clinical Data

Numerous studies in both animal models and humans have demonstrated the efficacy of beta-tigogenin cellobioside in reducing cholesterol levels.

Preclinical Studies

In a study using male golden Syrian hamsters, administration of beta-tigogenin cellobioside as a 0.2% dietary supplement (150 mg/kg per day) for 4 days resulted in a significant 68% decrease in intestinal cholesterol absorption.[2] This inhibition was observed to be dose-dependent and occurred in the presence and absence of dietary cholesterol.[2] The reduction in cholesterol absorption was highly correlated with a decrease in hepatic cholesterol levels.[2]

| Preclinical Study Data | |

| Model Organism | Male Golden Syrian Hamster |

| Compound | Beta-tigogenin cellobioside (this compound) |

| Dosage | 0.2% dietary supplement (150 mg/kg per day) |

| Duration | 4 days |

| Primary Outcome | 68% decrease in intestinal cholesterol absorption |

| Secondary Outcome | Dose-dependent reduction in hepatic cholesterol levels |

Clinical Studies

A clinical trial in 15 hypercholesterolemic outpatients (LDL cholesterol ≥ 160 mg/dl) evaluated the safety and efficacy of this compound.[1] The study employed a crossover design where patients received 1, 2, and 3 g of this compound daily for three 2-week treatment periods, each separated by a 3-week placebo period.[1] this compound produced a dose-dependent reduction in plasma LDL cholesterol levels.[1]

A separate mechanistic study was conducted in 24 healthy male subjects who were given either a placebo or this compound (2 or 4 g/day ) for 3 weeks.[1] In this study, this compound was found to decrease fractional cholesterol absorption rates and increase fecal neutral sterol excretion.[1]

| Clinical Trial Data (Hypercholesterolemic Patients) | |

| Number of Participants | 15 |

| Participant Profile | LDL cholesterol ≥ 160 mg/dl |

| Compound | This compound (beta-tigogenin cellobioside) |

| Dosages | 1, 2, and 3 g/day |

| Study Design | Crossover |

| Treatment Duration | 2 weeks per dose |

| Primary Outcome | Dose-dependent reduction in plasma LDL cholesterol |

| Mechanistic Study Data (Healthy Volunteers) | |

| Number of Participants | 24 |

| Compound | This compound (beta-tigogenin cellobioside) |

| Dosages | 2 and 4 g/day |

| Study Design | Parallel group |

| Treatment Duration | 3 weeks |

| Primary Outcomes | Decreased fractional cholesterol absorption rate, Increased fecal neutral sterol excretion |

Experimental Protocols

Measurement of Cholesterol Absorption (Dual-Isotope Method)

The fractional cholesterol absorption was measured using the continuous feeding, dual-isotope method.[1] This method involves the simultaneous administration of two different isotopically labeled forms of cholesterol, one orally and one intravenously.

General Protocol Outline:

-

Isotope Administration:

-

An oral dose of cholesterol labeled with one isotope (e.g., ¹⁴C-cholesterol or a stable isotope like ¹³C-cholesterol) is administered.

-

An intravenous dose of cholesterol labeled with a different isotope (e.g., ³H-cholesterol or a stable isotope like ²H-cholesterol) is administered.

-

-

Sample Collection: Blood samples are collected at specified time points after administration.

-

Isotope Analysis: The plasma is analyzed to determine the ratio of the two isotopes. This is typically done using liquid scintillation counting for radioactive isotopes or mass spectrometry for stable isotopes.

-

Calculation of Fractional Absorption: The fractional absorption of cholesterol is calculated from the ratio of the oral to the intravenous isotope in the plasma.

Synthesis of Beta-Tigogenin Cellobioside

The synthesis of beta-tigogenin cellobioside generally involves the following key steps, as derived from patent literature:

Starting Materials:

-

Tigogenin

-

Cellobiose heptaacetate

General Procedure:

-

Activation of Cellobiose Heptaacetate: Cellobiose heptaacetate is typically converted to a more reactive glycosyl donor.

-

Glycosylation Reaction: The activated cellobiose derivative is reacted with tigogenin in the presence of a promoter, such as a Lewis acid (e.g., borontrifluoride etherate), to form the glycosidic bond.[3]

-

Deprotection: The acetate protecting groups on the cellobiose moiety are removed via hydrolysis to yield the final product, beta-tigogenin cellobioside.

-

Purification: The final compound is purified using standard techniques such as chromatography.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of beta-tigogenin cellobioside.

Conclusion

Beta-tigogenin cellobioside is a potent inhibitor of cholesterol absorption with demonstrated efficacy in reducing LDL cholesterol levels in both preclinical and clinical settings. Its mechanism of action, involving the upregulation of hepatic LDL receptors secondary to the inhibition of cholesterol absorption, makes it an interesting compound for the study of cholesterol metabolism and the development of novel lipid-lowering therapies. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of cardiovascular disease and lipidology.

References

- 1. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; this compound): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic consequences of cholesterol absorption inhibition: alteration in cholesterol metabolism and reduction in plasma cholesterol concentration induced by the synthetic saponin beta-tigogenin cellobioside (CP-88818; this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DD295164A5 - PROCESS FOR THE PREPARATION OF TIGOGENIN BETA CELLOBIOSIDE - Google Patents [patents.google.com]

The Pharmacokinetics and Bioavailability of Tiqueside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiqueside (also known as CP-88,818 and beta-tigogenin cellobioside) is a synthetic steroidal saponin investigated for its potential as a hypercholesterolemic agent. Its primary mechanism of action is the inhibition of intestinal cholesterol absorption. This document provides a comprehensive overview of the available preclinical pharmacokinetic and bioavailability data for this compound, along with insights into its pharmacodynamic effects in humans. Detailed experimental methodologies and conceptual diagrams are provided to offer a thorough understanding of the compound's profile. It is important to note that while pharmacodynamic and safety data from human studies are available, specific human pharmacokinetic parameters such as Cmax, Tmax, and AUC have not been detailed in publicly accessible literature.

Pharmacokinetic Profile

The pharmacokinetics of this compound have been characterized in several animal species. The compound generally exhibits low systemic exposure following oral administration, consistent with its primary site of action within the intestinal lumen.

Data from Preclinical Species

Quantitative pharmacokinetic parameters for this compound following intravenous and oral administration in dogs, rats, and rabbits are summarized below.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Dog (1.4 mg/kg) | Rat (8.0 mg/kg) | Rabbit (4.0 mg/kg) |

| Volume of Distribution (Vdss; L/kg) | 2.11 | 3.52 | 2.95 |

| Clearance (mL/min/kg) | 0.58 | 14.6 | 0.59 |

| Terminal Half-life (t½; h) | 45 | 3.6 | 61 |

Data sourced from "Pharmacokinetics of this compound (beta-tigogenin cellobioside) in dogs, rats, rabbits, and monkeys."

Table 2: Oral Bioavailability of this compound in Preclinical Species

| Species | Dose | Dosing Condition | Absolute Bioavailability (%) |

| Dog | 30 mg/kg | Fed | 6.7% |

| 375 mg/kg | Fed | 1.7% | |

| 375 mg/kg | Fasted | ~0.4% (4-fold lower than fed) | |

| Rat | 250-2000 mg/kg/day (in feed) | Fed | < 0.5% |

| Rabbit | 62.5-125 mg/kg/day (in feed) | Fed | ~7% |

Data sourced from "Pharmacokinetics of this compound (beta-tigogenin cellobioside) in dogs, rats, rabbits, and monkeys."

Systemic exposure in rhesus monkeys following oral administration was noted to be lower than that observed in dogs and rabbits.

Mechanism of Action and Signaling Pathway

This compound exerts its lipid-lowering effects by directly inhibiting the absorption of dietary and biliary cholesterol from the small intestine. This luminal action leads to a reduction in cholesterol delivery to the liver, which in turn initiates a compensatory upregulation of key enzymes and receptors involved in cholesterol homeostasis.

The sequence of events is as follows:

-

Inhibition of Cholesterol Absorption: this compound acts within the intestinal lumen to block cholesterol uptake.

-

Reduced Hepatic Cholesterol: The diminished cholesterol return to the liver leads to a depletion of intracellular cholesterol stores.

-

Compensatory Upregulation: In response to low intracellular cholesterol, the liver increases the expression and activity of:

-

HMG-CoA Reductase: The rate-limiting enzyme in de novo cholesterol synthesis.

-

Low-Density Lipoprotein (LDL) Receptors: These receptors are responsible for clearing circulating LDL cholesterol from the bloodstream.

-

-

Lowered Plasma LDL Cholesterol: The increased number of LDL receptors on hepatocytes enhances the clearance of LDL from the plasma, resulting in lower systemic LDL cholesterol levels.[1]

Experimental Protocols

The following sections describe the methodologies employed in key studies of this compound.

Animal Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic parameters and bioavailability of this compound in various preclinical species.

-

Subjects: Male beagle dogs, Sprague-Dawley rats, and rabbits.

-

Intravenous Administration:

-

This compound was administered as a single intravenous dose (1.4 mg/kg for dogs, 8.0 mg/kg for rats, 4.0 mg/kg for rabbits).

-

Serial blood samples were collected at predetermined time points post-dose.

-

Plasma concentrations of this compound were determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters (Vdss, Clearance, t½) were calculated using non-compartmental analysis.

-

-

Oral Administration:

-

Dogs received single oral gavage doses (30 mg/kg and 375 mg/kg) in both fed and fasted states.

-

Rats and rabbits received this compound mixed in their feed over a specified period.

-

Blood sampling and analysis were performed as described for the intravenous studies.

-

Absolute bioavailability was calculated by comparing the area under the curve (AUC) from oral administration to the AUC from intravenous administration.

-

Human Mechanistic Study

-

Objective: To assess the effect of this compound on cholesterol absorption and plasma lipids in healthy subjects.[2]

-

Subjects: 24 healthy male volunteers.[2]

-

Study Design: A randomized, parallel-group study. Subjects were randomized to receive placebo (n=6), this compound 2 g/day (n=9), or this compound 4 g/day (n=9) for 3 weeks.[2]

-

Diet: All subjects were maintained on a low-fat, low-cholesterol diet (NCEP Step 1).[2]

-

Key Assessments:

-

Fractional Cholesterol Absorption: Measured before and after the treatment period using the continuous feeding, dual-isotope method.[2] This method involves the simultaneous oral administration of one cholesterol isotope (e.g., ¹⁴C-cholesterol) and intravenous administration of another (e.g., ³H-cholesterol). The ratio of the isotopes in the plasma is then used to calculate the fraction of orally administered cholesterol that was absorbed.

-

Fecal Steroid Excretion: Fecal samples were collected at baseline and after 3 weeks to measure the excretion of neutral sterols.[2]

-

Plasma Lipids: Plasma lipid levels were determined at baseline and after 3 weeks of treatment.[2]

-

Human Efficacy and Safety Study

-

Objective: To assess the safety and efficacy of this compound in patients with hypercholesterolemia.[2]

-

Subjects: 15 hypercholesterolemic outpatients with LDL cholesterol ≥ 160 mg/dL.[2]

-

Study Design: A crossover design where patients received 1, 2, and 3 g of this compound daily (administered twice a day) for three 2-week treatment periods.[2] Each treatment period was separated by a 3-week placebo washout period.[2]

-

Primary Efficacy Endpoint: Change in plasma LDL cholesterol levels.

The study found that this compound produced a dose-dependent reduction in plasma LDL cholesterol levels in these patients.[2]

Conclusion

This compound is a cholesterol absorption inhibitor with a well-defined mechanism of action that leads to a reduction in plasma LDL cholesterol. Preclinical pharmacokinetic studies demonstrate that it has low systemic bioavailability across multiple species, which is consistent with its intended luminal site of action. Human studies have confirmed its efficacy in inhibiting cholesterol absorption and reducing LDL cholesterol in a dose-dependent manner.[2] While detailed human pharmacokinetic data remains unpublished, the available information provides a strong foundation for understanding the pharmacological profile of this compound.

References

- 1. Pharmacologic consequences of cholesterol absorption inhibition: alteration in cholesterol metabolism and reduction in plasma cholesterol concentration induced by the synthetic saponin beta-tigogenin cellobioside (CP-88818; this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; this compound): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiqueside Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of tiqueside (β-tigogenin cellobioside), a synthetic saponin investigated for its cholesterol-lowering properties. This document outlines the core structural features of this compound and its analogs that influence their biological activity, presents key quantitative data, details relevant experimental methodologies, and illustrates the underlying mechanism of action.

Core Structure and Mechanism of Action

This compound is a steroidal glycoside developed for the treatment of hypercholesterolemia.[1] Its primary mechanism of action is the inhibition of dietary and biliary cholesterol absorption in the intestine.[1][2] This leads to a dose-dependent reduction in low-density lipoprotein (LDL) cholesterol levels in the plasma.[1] The inhibition of cholesterol absorption by this compound triggers a compensatory response in the liver, including an increase in both HMG-CoA reductase activity and the expression of LDL receptors.[2] Notably, this compound's action is selective, as it does not appear to affect the enterohepatic recirculation of bile acids.[2]

Structure-Activity Relationship (SAR) Studies

Initial investigations identified this compound as a moderately potent cholesterol absorption inhibitor.[3] Subsequent SAR studies focused on modifying both the steroidal aglycone and the glycosidic moiety to enhance potency.

Key Findings:

-

Steroidal Core Modifications: Alterations to the tigogenin steroid portion of the molecule have yielded significant improvements in inhibitory activity. The introduction of an 11-keto group to the tigogenin backbone, resulting in pamaqueside (11-ketotigogenin cellobioside), led to a substantial increase in potency.[3]

-

Glycosidic Moiety Modifications: While replacing the cellobiose sugar with other saccharides did not improve potency, modifications to the hydroxyl groups of the existing cellobiose unit were highly effective.[3] Specifically, the derivatization of the 4'' and 6'' hydroxyl groups with bis[(2-fluorophenyl)carbamoyl] groups resulted in a dramatic increase in inhibitory activity.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from SAR studies of this compound and its analogs, highlighting the impact of structural modifications on their potency as cholesterol absorption inhibitors.

| Compound | Modification(s) | Potency (ED₅₀ in hamster assay) |

| This compound (1) | Baseline structure (tigogenin cellobioside) | 60 mg/kg |

| Pamaqueside (5) | 11-keto group on the tigogenin steroid | 2 mg/kg |

| Analog (51) | 11-ketotigogenin with 4",6"-bis[(2-fluorophenyl)carbamoyl]-β-D-cellobiosyl | 0.025 mg/kg |

| Analog (64) | Hecogenin analog with corresponding modifications | 0.07 mg/kg |

Data sourced from a study on steroidal glycoside cholesterol absorption inhibitors.[3]

Experimental Protocols

The following are descriptions of key experimental protocols used in the evaluation of this compound and its analogs.

Acute Hamster Cholesterol Absorption Assay

This in vivo assay is designed to determine the dose-dependent efficacy of a compound in inhibiting the absorption of cholesterol.

Methodology Outline:

-

Animal Model: Male golden Syrian hamsters are used for this assay.

-

Test Compound Administration: The test compound (e.g., this compound or its analogs) is administered orally to the hamsters.

-

Cholesterol Challenge: A standardized meal or solution containing a known amount of radiolabeled cholesterol is given to the animals.

-

Sample Collection: Fecal samples are collected over a specified period to measure the excretion of the radiolabeled cholesterol.

-

Analysis: The amount of absorbed cholesterol is calculated by subtracting the excreted radiolabeled cholesterol from the total amount administered.

-

ED₅₀ Determination: The effective dose at which 50% of cholesterol absorption is inhibited (ED₅₀) is determined by testing a range of compound concentrations.

Clinical Evaluation of LDL Cholesterol Reduction

This protocol outlines the methodology for assessing the efficacy of this compound in human subjects with hypercholesterolemia.

Methodology Outline:

-

Study Population: Patients with diagnosed hypercholesterolemia (e.g., LDL cholesterol > 160 mg/dL) are recruited.[1]

-

Study Design: A crossover or parallel-group design can be employed. In a crossover design, patients receive different doses of this compound and a placebo in a randomized sequence, with washout periods in between.[1]

-

Treatment: this compound is administered orally at various doses (e.g., 1, 2, and 3 g daily) for a defined treatment period (e.g., 2 weeks).[1]

-

Blood Sampling: Blood samples are collected at baseline and at the end of each treatment period.

-

Lipid Panel Analysis: Plasma is analyzed for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.

-

Efficacy Assessment: The percentage change in LDL cholesterol from baseline is calculated for each dose to determine the dose-response relationship.[1]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: this compound's mechanism of action for lowering LDL cholesterol.

References

- 1. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; this compound): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic consequences of cholesterol absorption inhibition: alteration in cholesterol metabolism and reduction in plasma cholesterol concentration induced by the synthetic saponin beta-tigogenin cellobioside (CP-88818; this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroidal glycoside cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Tiqueside on Lipid Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of Tiqueside (beta-tigogenin cellobioside; CP-88,818), a synthetic saponin, on lipid profiles. The information presented is based on clinical studies in both hyperlipidemic and normolipidemic human subjects, detailing the compound's efficacy, mechanism of action, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound functions as a cholesterol absorption inhibitor. It targets the uptake of both dietary and biliary cholesterol from the intestine, leading to a reduction in circulating low-density lipoprotein cholesterol (LDL-C) levels. This is achieved by increasing the excretion of neutral sterols in the feces.

Quantitative Data on Lipid Profile Modulation

The following tables summarize the key quantitative findings from a clinical study investigating the dose-dependent effects of this compound in hypercholesterolemic patients.

Table 1: Efficacy of this compound in Hypercholesterolemic Patients

| Dosage ( g/day ) | Mean Reduction in LDL Cholesterol (%) |

| 1 | Data not available in abstract |

| 2 | Data not available in abstract |

| 3 | Dose-dependent reduction observed[1] |

Note: The abstract specifies a dose-dependent reduction but does not provide specific percentages for each dose.

Table 2: Mechanistic Effects of this compound in Healthy Volunteers

| Parameter | Effect of this compound Treatment |

| Fractional Cholesterol Absorption | Decreased[1] |

| Fecal Neutral Sterol Excretion | Increased[1] |

| Fecal Fat Excretion | Unaffected[1] |

| Fecal Bile Acid Excretion | Unaffected[1] |

| Fat-Soluble Vitamin Absorption | Unaffected[1] |

Experimental Protocols

Detailed methodologies from the key clinical trials are outlined below to facilitate understanding and potential replication of the research.

Study 1: Efficacy in Hypercholesterolemic Outpatients

-

Objective: To assess the safety and efficacy of this compound in reducing LDL-C in patients with hypercholesterolemia.

-

Study Design: A crossover design involving three 2-week treatment periods, each separated by a 3-week placebo period.[1]

-

Participants: 15 hypercholesterolemic outpatients with baseline LDL-C levels ≥ 160 mg/dl.[1]

-

Intervention: this compound administered orally at doses of 1, 2, and 3 g per day (administered twice daily).[1]

-

Key Assessments:

-

Plasma lipid levels (including LDL-C) were determined to evaluate the dose-dependent effect of this compound.[1]

-

Study 2: Mechanistic Study in Healthy Male Subjects

-

Objective: To explore the mechanism of action of this compound.

-

Study Design: A parallel group design with subjects randomized to either placebo or one of two this compound doses for 3 weeks.[1]

-

Participants: 24 healthy male subjects.[1]

-

Intervention:

-

Placebo (n=6)

-

This compound 2 g/day (n=9)

-

This compound 4 g/day (n=9)

-

All subjects followed a National Cholesterol Education Program (NCEP) Step 1 low-fat, low-cholesterol diet.[1]

-

-

Key Assessments:

-

Fractional Cholesterol Absorption: Measured before and after treatment using the continuous feeding, dual-isotope method.[1]

-

Fecal Steroid Excretion: Fecal neutral sterol and bile acid excretion rates were determined at baseline and after 3 weeks of treatment.[1]

-

Plasma Lipid Levels: Monitored to observe trends in LDL cholesterol and other lipoproteins.[1]

-

Fat-Soluble Vitamin Absorption: Assessed to determine the selectivity of this compound's effect.[1]

-

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow of the clinical studies.

Caption: Mechanism of this compound in inhibiting cholesterol absorption.

Caption: Workflow of the efficacy study in hypercholesterolemic patients.

Caption: Workflow of the mechanistic study in healthy volunteers.

References

No Publicly Available Research Data Found for Synthetic Saponin CP-88818

Despite a comprehensive search for early-stage research on the synthetic saponin designated CP-88818, no publicly available scientific literature, preclinical data, or experimental protocols corresponding to this compound could be identified. This prevents the creation of the requested in-depth technical guide and whitepaper.

Searches for "CP-88818" and related terms across scientific databases and the web did not yield any relevant results pertaining to a synthetic saponin. The search results were primarily for unrelated items, including industrial tools and flashlights with similar model numbers, or references to "CP" as an abbreviation for medical conditions such as Cerebral Palsy in research studies.

This lack of information suggests a few possibilities:

-

Internal Designation: CP-88818 may be an internal compound code used by a private research and development organization that has not yet been disclosed in public forums or scientific publications.

-

Typographical Error: The designation "CP-88818" may contain a typographical error, and the correct identifier is needed to locate the relevant research.

-

Very Early Stage: The research on this compound may be at such a nascent stage that it has not yet resulted in any published papers or presentations.

Without access to any foundational research, it is not possible to fulfill the core requirements of the request, which include summarizing quantitative data, providing detailed experimental methodologies, and creating visualizations of signaling pathways.

For the audience of researchers, scientists, and drug development professionals, providing accurate and verifiable information is paramount. In this instance, the absence of any data on "CP-88818" makes it impossible to generate the requested technical guide.

We recommend verifying the compound's designation and checking for any possible alternative names or codes. If the compound is indeed in a very early, unpublished stage of research, the requested information may not be available in the public domain.

Tiqueside: A Deep Dive into its Mechanism as a Cholesterol Absorption Inhibitor and its Relationship with Bile Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiqueside (beta-tigogenin cellobioside; CP-88,818) is a synthetic saponin investigated for its potential in managing hypercholesterolemia. This technical guide synthesizes the available clinical data on this compound, focusing on its mechanism of action as an inhibitor of intestinal cholesterol absorption. Through a detailed examination of a key mechanistic study, this document presents quantitative data on its effects on cholesterol and bile acid excretion, outlines the experimental protocols used, and provides visual representations of its physiological pathway and the study's design. The evidence indicates that this compound effectively reduces LDL cholesterol by inhibiting the absorption of both dietary and biliary cholesterol, leading to increased fecal neutral sterol excretion. Notably, and in contrast to bile acid sequestrants, this compound does not appear to directly impact bile acid metabolism, as evidenced by the lack of significant alteration in fecal bile acid excretion. This guide aims to provide a comprehensive resource for researchers and professionals in the field of lipid-lowering drug development.

Introduction

Hypercholesterolemia, particularly elevated low-density lipoprotein cholesterol (LDL-C), is a major risk factor for atherosclerotic cardiovascular disease. The intestinal absorption of cholesterol, from both dietary sources and biliary secretions, plays a crucial role in maintaining cholesterol homeostasis. This compound, a synthetic analog of a naturally occurring saponin, was developed to target this pathway. This document provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its interaction with and differentiation from the bile acid metabolic pathway.

Mechanism of Action

This compound is understood to act locally in the gastrointestinal tract to inhibit the absorption of cholesterol. While the precise molecular target has not been fully elucidated in the available literature, its action results in a dose-dependent decrease in the uptake of both dietary and biliary cholesterol. This leads to a compensatory increase in the excretion of neutral sterols in the feces. A crucial distinction in its mechanism is the observed lack of effect on bile acid excretion, which sets it apart from bile acid sequestrants.

Signaling Pathway and Mechanism of Action

Quantitative Data from Mechanistic Studies

A key study involving 24 healthy male subjects investigated the mechanism of action of this compound. The participants were randomized to receive a placebo, 2 g/day , or 4 g/day of this compound for three weeks while on a low-fat, low-cholesterol diet. The following table summarizes the key quantitative findings from this study[1].

| Parameter | Placebo (n=6) | This compound (2 g/day ) (n=9) | This compound (4 g/day ) (n=9) |

| Fractional Cholesterol Absorption (%) | |||

| Baseline | 48.3 ± 4.2 | 52.8 ± 3.4 | 53.0 ± 3.6 |

| After 3 Weeks | 50.8 ± 4.0 | 38.3 ± 4.4 | 33.8 ± 5.0 |

| Change from Baseline | +2.5 | -14.5 | -19.2 |

| Fecal Neutral Sterol Excretion (mg/day) | |||

| Baseline | 789 ± 111 | 794 ± 94 | 811 ± 103 |

| After 3 Weeks | 768 ± 105 | 1142 ± 139 | 1357 ± 182 |

| Change from Baseline | -21 | +348 | +546 |

| Fecal Bile Acid Excretion (mg/day) | |||

| Baseline | 240 ± 39 | 229 ± 31 | 235 ± 35 |

| After 3 Weeks | 231 ± 35 | 245 ± 38 | 258 ± 42 |

| Change from Baseline | -9 | +16 | +23 |

| Plasma LDL Cholesterol (mg/dL) | |||

| Baseline | 105 ± 8 | 108 ± 7 | 110 ± 9 |

| After 3 Weeks | 103 ± 9 | 101 ± 8 | 98 ± 7 |

| Change from Baseline | -2 | -7 | -12 |

Data presented as mean ± SEM.

The results demonstrate a dose-dependent decrease in fractional cholesterol absorption and a corresponding increase in fecal neutral sterol excretion with this compound treatment. Importantly, there was no significant change in fecal bile acid excretion, indicating that this compound's mechanism does not involve the sequestration or altered metabolism of bile acids[1].

Experimental Protocols

The following is a detailed description of the methodology employed in the mechanistic study of this compound in healthy volunteers[1].

Study Design:

-

A randomized, parallel-group, placebo-controlled study was conducted.

-

24 healthy male subjects were enrolled.

-

Participants were randomized to one of three groups: placebo (n=6), this compound 2 g/day (n=9), or this compound 4 g/day (n=9).

-

The treatment duration was 3 weeks.

Participant Population:

-

Healthy male volunteers.

-

All subjects were maintained on a low-fat, low-cholesterol diet (National Cholesterol Education Program Step 1).

Treatment:

-

This compound or a matching placebo was administered once daily.

Key Measurements:

-

Fractional Cholesterol Absorption: This was measured before and after the 3-week treatment period using a continuous feeding, dual-isotope method.

-

Fecal Steroid Excretion: Fecal samples were collected over a defined period at baseline and at the end of the treatment period to determine the excretion rates of neutral sterols and bile acids.

-

Plasma Lipids: Blood samples were drawn at baseline and after 3 weeks of treatment to measure plasma lipid levels, including LDL cholesterol.

Experimental Workflow

This compound vs. Bile Acid Sequestrants: A Comparative View

To better understand the unique mechanism of this compound, it is useful to compare it with another class of lipid-lowering agents that act within the intestine: bile acid sequestrants (e.g., cholestyramine).

-

This compound: Inhibits the absorption of cholesterol itself, leading to increased fecal excretion of neutral sterols. It does not bind to bile acids and therefore does not significantly alter their excretion[1].

-

Bile Acid Sequestrants: These are non-absorbable polymers that bind to bile acids in the intestine, preventing their reabsorption. This interruption of the enterohepatic circulation of bile acids leads to a significant increase in their fecal excretion. The liver then compensates by upregulating the synthesis of bile acids from cholesterol, which in turn increases the expression of LDL receptors on hepatocytes and enhances the clearance of LDL-C from the circulation.

Contrasting Mechanisms

Conclusion and Future Directions

The available evidence strongly supports the classification of this compound as a cholesterol absorption inhibitor. Its ability to lower LDL-C is directly linked to its effect on reducing the uptake of intestinal cholesterol, leading to a subsequent increase in the excretion of neutral sterols. A key finding for drug development professionals is that this compound achieves this effect without significantly impacting bile acid excretion, distinguishing its mechanism from that of bile acid sequestrants.

Further research would be beneficial to identify the specific molecular transporter or receptor with which this compound interacts to exert its inhibitory effect on cholesterol absorption. Understanding this interaction in greater detail could pave the way for the development of new and more potent therapies for the management of hypercholesterolemia.

References

Methodological & Application

Tiqueside Administration in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiqueside (β-tigogenin cellobioside) is a synthetic steroidal saponin that functions as a potent inhibitor of intestinal cholesterol absorption. By blocking the uptake of both dietary and biliary cholesterol, this compound effectively reduces plasma and hepatic cholesterol levels. This mechanism of action makes it a valuable tool for preclinical research in hypercholesterolemia and related cardiovascular diseases. These application notes provide detailed protocols for the administration of this compound in rodent models for efficacy and toxicity studies, along with relevant quantitative data and a depiction of its signaling pathway.

Mechanism of Action

This compound exerts its cholesterol-lowering effects by directly interfering with the absorption of cholesterol in the small intestine. This initial action triggers a cascade of compensatory responses in the liver, ultimately leading to a reduction in circulating non-high-density lipoprotein (non-HDL) cholesterol.

Signaling Pathway of this compound's Action

Caption: Signaling pathway of this compound's cholesterol-lowering effect.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and efficacy data for this compound in rodent models.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (8.0 mg/kg) | In-Feed (250-2000 mg/kg/day) |

| Half-life (t½) | 3.6 hours[1] | Not Applicable |

| Clearance | 14.6 mL/min-kg[1] | Not Applicable |

| Volume of Distribution (Vdss) | 3.52 L/kg[1] | Not Applicable |

| Bioavailability | 100% (by definition) | < 0.5%[1] |

Table 2: Efficacy of this compound in Hamsters

| Administration Method | Dose | Duration | Effect on Cholesterol Absorption | Reference |

| Dietary Admixture | 0.2% of diet (~150 mg/kg/day) | 4 days | 68% reduction | |

| Oral Gavage | 60 mg/kg | Single dose | ED50 for cholesterol absorption inhibition |

Experimental Protocols

Detailed methodologies for efficacy and toxicity studies of this compound in rodent models are provided below.

Protocol 1: Efficacy Study - Cholesterol Absorption Inhibition in Hamsters

This protocol is designed to assess the efficacy of this compound in reducing intestinal cholesterol absorption in a hamster model of hypercholesterolemia.

Materials:

-

This compound

-

Vehicle: 0.5% (w/v) methylcellulose in sterile water

-

Male Golden Syrian hamsters (8-10 weeks old)

-

High-cholesterol diet (e.g., standard chow supplemented with 0.5% cholesterol and 10% coconut oil)

-

Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)

-

Standard laboratory equipment for blood and tissue collection and analysis

Experimental Workflow:

Caption: Experimental workflow for the this compound efficacy study.

Procedure:

-

Animal Acclimatization: House male Golden Syrian hamsters in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week with ad libitum access to standard chow and water.

-

Induction of Hypercholesterolemia: For two weeks, feed the hamsters a high-cholesterol diet to induce elevated plasma cholesterol levels.

-

Randomization: Randomly assign hamsters to treatment groups (n=8-10 per group):

-

Group 1: Vehicle control (0.5% methylcellulose)

-

Group 2: this compound (e.g., 50 mg/kg)

-

Group 3: this compound (e.g., 100 mg/kg)

-

Group 4: this compound (e.g., 150 mg/kg)

-

-

Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in 0.5% methylcellulose. The concentration should be calculated based on the average body weight of the hamsters to ensure a dosing volume of 5-10 mL/kg.

-

Administration: Administer the this compound suspension or vehicle once daily via oral gavage for the duration of the study (e.g., 2-4 weeks).

-

Monitoring: Record body weight and food consumption daily. Observe animals for any clinical signs of toxicity.

-

Endpoint Analysis: At the end of the treatment period, fast the animals overnight. Collect blood samples via cardiac puncture under anesthesia for plasma lipid analysis (total cholesterol, HDL, LDL, triglycerides). Euthanize the animals and collect the liver for hepatic cholesterol content analysis and the small intestine for gene expression analysis of cholesterol transporters.

Protocol 2: Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)

This protocol is designed to estimate the acute oral toxicity (LD50) of this compound in rats, following a stepwise procedure to minimize animal use. In the absence of specific LD50 data for this compound, studies on other saponins suggest a range to initiate testing. For instance, the oral LD50 for saponin from Citrullus colocynthis in mice is 200 mg/kg, while for saponins from Sapindus mukorossi in rats, it is much higher (7940-9260 mg/kg). A conservative starting dose is recommended.

Materials:

-

This compound

-

Vehicle: 0.5% (w/v) methylcellulose in sterile water

-

Female Sprague-Dawley rats (8-10 weeks old, fasted overnight)

-

Oral gavage needles (18-gauge, 2-inch, ball-tipped)

-

Standard laboratory equipment for observation and housing.

Experimental Workflow:

Caption: Workflow for the acute oral toxicity up-and-down procedure.

Procedure:

-

Dose Selection: Based on available data for similar saponins, select a starting dose (e.g., 200 mg/kg).

-

Dosing: Administer a single oral gavage dose of this compound to one fasted female rat.

-

Observation: Observe the animal closely for the first 4 hours and then periodically for up to 14 days for signs of toxicity (e.g., changes in behavior, respiration, convulsions, mortality).

-

Dose Adjustment:

-

If the animal survives, the dose for the next animal is increased by a factor of 3.2.

-

If the animal dies within 48 hours, the dose for the next animal is decreased by a factor of 3.2.

-

-

Stopping Criteria: The study is stopped when one of the predefined stopping criteria is met (e.g., three reversals in outcome at a particular dose level).

-

LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes and dose levels used.

Safety and Handling

-

Researchers should wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, when handling this compound.

-

All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

This compound suspensions should be prepared in a well-ventilated area or a chemical fume hood.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research goals. All work with animals should be approved by the relevant institutional ethical review board.

References

Application Notes and Protocols for Tiqueside in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiqueside, a synthetic saponin also known as β-tigogenin cellobioside, is recognized for its potent cholesterol-absorption inhibiting properties.[1][2] Primarily studied for its effects on plasma cholesterol levels, its application in in vitro settings is crucial for elucidating specific cellular mechanisms. This document provides detailed protocols for the proper dissolution of this compound for use in a variety of in vitro experiments, ensuring compound stability and maximizing experimental reproducibility. Additionally, it outlines the key signaling pathways influenced by the modulation of cellular cholesterol.

Data Presentation: Solvent Recommendations for In Vitro Assays

The solubility of this compound in aqueous solutions is limited. Therefore, organic solvents are necessary to prepare stock solutions for in vitro studies. Based on general practices for poorly soluble saponins and other lipophilic compounds, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. The final concentration of the solvent in the cell culture medium should be carefully controlled to avoid cytotoxicity.

| Solvent | Recommended Stock Concentration | Maximum Final Concentration in Media | Notes |

| Dimethyl Sulfoxide (DMSO) | 10-50 mM | ≤ 0.5% (v/v) | DMSO is a strong solvent suitable for creating high-concentration stock solutions. It is crucial to keep the final concentration low as higher concentrations can be toxic to cells. A vehicle control should always be included in experiments.[3][4] |

| Ethanol (EtOH) | 10-20 mM | ≤ 0.5% (v/v) | Ethanol can be an alternative solvent, though it may be less effective for highly lipophilic compounds. Similar to DMSO, the final concentration must be minimized to prevent adverse effects on cell viability and function.[5] |

Experimental Protocols: Dissolving this compound

This protocol details the steps for preparing a this compound stock solution and subsequent working solutions for in vitro experiments.

2.1. Materials

-

This compound (powder form)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

-

Cell culture medium appropriate for the experiment

-

Vortex mixer

-

Water bath or incubator at 37°C (optional)

2.2. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder. For a 1 ml of 10 mM stock solution of a compound with a molecular weight of 755.0 g/mol , you would weigh 7.55 mg.

-

Initial Dissolution: Add the appropriate volume of cell culture grade DMSO to the this compound powder in a sterile microcentrifuge tube.

-

Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolving the compound. Visually inspect the solution to ensure there are no visible particles.

-

Sterilization: While DMSO at high concentrations is generally sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary for sensitive applications. Ensure the filter is compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

2.3. Protocol for Preparing Working Solutions

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilutions (if necessary): If a range of concentrations is being tested, perform serial dilutions of the stock solution in pure DMSO. This ensures that the final concentration of DMSO in the cell culture medium remains constant across all experimental conditions.[3]

-

Dilution into Culture Medium: Directly add the desired volume of the this compound stock or diluted solution to the pre-warmed cell culture medium. It is critical to add the this compound-DMSO solution to the medium and mix immediately and thoroughly to prevent precipitation of the compound. The final DMSO concentration should not exceed 0.5%.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without this compound) to an equivalent volume of cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.

Visualization of this compound's Mechanism of Action

This compound's primary mechanism of action is the inhibition of cholesterol absorption.[1][2] In an in vitro context, this can be conceptualized as a reduction in the uptake of cholesterol by cells from the surrounding medium. This disruption of cholesterol homeostasis can have significant downstream effects on various cellular signaling pathways.

Caption: Mechanism of this compound Action on a Target Cell.

The diagram above illustrates how this compound inhibits the uptake of extracellular cholesterol by a target cell, such as an intestinal enterocyte. This leads to lower intracellular cholesterol levels, which in turn triggers compensatory mechanisms like the upregulation of LDL receptor expression and HMG-CoA reductase activity.

Caption: General Experimental Workflow for In Vitro this compound Studies.

This workflow outlines the key steps for conducting in vitro experiments with this compound, from solution preparation to data analysis. Adherence to this workflow will help ensure consistent and reliable results.

References

- 1. Pharmacologic consequences of cholesterol absorption inhibition: alteration in cholesterol metabolism and reduction in plasma cholesterol concentration induced by the synthetic saponin beta-tigogenin cellobioside (CP-88818; this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; this compound): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

Tiqueside Dosage Calculation for Hyperlipidemia Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiqueside (beta-tigogenin cellobioside) is a synthetic saponin investigated for its potential in treating hypercholesterolemia. Its primary mechanism of action is the inhibition of both biliary and dietary cholesterol absorption in the intestine.[1] This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound in preclinical hyperlipidemia models. It includes guidance on dosage calculation, experimental design, and relevant signaling pathways.

Mechanism of Action

This compound exerts its lipid-lowering effects by directly interfering with the absorption of cholesterol from the intestinal lumen. This leads to a dose-dependent reduction in plasma LDL cholesterol levels.[1] Studies have shown that this compound administration results in decreased fractional cholesterol absorption and a corresponding increase in fecal neutral sterol excretion.[1] Unlike some other lipid-lowering agents, this compound does not appear to significantly affect the absorption of fat-soluble vitamins or the excretion of fecal fat and bile acids.[1]

Figure 1: Mechanism of action of this compound in inhibiting cholesterol absorption.

Dosage Information

Clinical Studies in Humans

Clinical trials have established a dose-dependent effect of this compound on LDL cholesterol in humans.

| Study Population | Dosage | Frequency | Duration | Key Findings |

| Hypercholesterolemic Outpatients | 1 g, 2 g, and 3 g | Twice daily | 2-week treatment periods | Dose-dependent reduction in plasma LDL cholesterol.[1] |

| Healthy Male Volunteers | 2 g and 4 g | Once daily | 3 weeks | Decreased fractional cholesterol absorption rates and increased fecal neutral sterol excretion.[1] |

Preclinical Studies in Animal Models

Preclinical research has demonstrated the efficacy of this compound across various animal species.

| Animal Model | Dosage | Administration | Duration | Key Findings |

| Male Golden Syrian Hamsters | 150 mg/kg per day (0.2% dietary supplement) | Dietary supplement | 4 days | 68% decrease in intestinal cholesterol absorption. |

| Hamster, Rat, Mouse, Dog, Rabbit, Cynomolgus Monkey, Rhesus Monkey, SEA Quail | Not specified in detail for all species | Dietary supplement | Up to 2 weeks | Dose-dependent inhibition of cholesterol absorption and reduction in plasma non-HDL cholesterol. |

Dosage Calculation for Animal Studies

Translating human doses to animal models requires allometric scaling, which accounts for differences in body surface area and metabolic rates between species. A common method is to use the body surface area (BSA) normalization approach, often simplified by using a Km factor (body weight/BSA).

Formula for Human Equivalent Dose (HED) from Animal Dose:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Formula for Animal Equivalent Dose (AED) from Human Dose:

AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Standard Km Values:

| Species | Body Weight (kg) | BSA (m²) | Km ( kg/m ²) |

| Human | 60 | 1.62 | 37 |

| Rat | 0.15 | 0.025 | 6 |

| Mouse | 0.02 | 0.0066 | 3 |

| Rabbit | 1.5 | 0.15 | 12 |

| Dog | 10 | 0.46 | 20 |

Example Calculation (Human to Rat):

To convert a human dose of 1000 mg/day (for a 60 kg person, this is ~16.7 mg/kg) to a rat equivalent dose:

Rat Dose (mg/kg) = 16.7 mg/kg * (37 / 6) ≈ 103 mg/kg

Figure 2: Workflow for calculating animal equivalent dose from human dose.

Experimental Protocol: this compound Efficacy in a High-Fat Diet-Induced Hyperlipidemic Rat Model

This protocol outlines a typical study to evaluate the efficacy of this compound in a diet-induced hyperlipidemia model in rats.

Animals and Housing

-

Species: Male Sprague-Dawley rats (8-10 weeks old).

-

Housing: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

Induction of Hyperlipidemia

-

Diet: Feed the rats a high-fat diet (HFD) for 4 weeks to induce hyperlipidemia. A typical HFD composition is 45% kcal from fat, 20% kcal from protein, and 35% kcal from carbohydrates.

-

Control Group: A control group should be fed a standard chow diet.

Experimental Design

-

Groups (n=8-10 per group):

-

Group 1: Normal Control (Standard Diet + Vehicle)

-

Group 2: HFD Control (HFD + Vehicle)

-

Group 3: HFD + this compound (Low Dose - e.g., 50 mg/kg, calculated based on allometric scaling)

-

Group 4: HFD + this compound (High Dose - e.g., 100 mg/kg, calculated based on allometric scaling)

-

Group 5: HFD + Atorvastatin (Positive Control - e.g., 10 mg/kg)

-

-

Treatment Period: 4 weeks.

-

Administration: Administer this compound, vehicle (e.g., 0.5% carboxymethyl cellulose), or atorvastatin orally once daily via gavage.

Data Collection and Analysis

-

Body Weight and Food Intake: Monitor and record weekly.

-

Blood Sampling: Collect blood samples via tail vein at baseline (before treatment) and at the end of the study. Collect terminal blood samples via cardiac puncture under anesthesia.

-

Biochemical Analysis:

-

Measure serum levels of Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein Cholesterol (LDL-C), and High-Density Lipoprotein Cholesterol (HDL-C) using commercial assay kits.

-

-

Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is typically considered statistically significant.

Figure 3: Experimental workflow for a preclinical hyperlipidemia study.

Conclusion

This compound presents a targeted mechanism for lowering cholesterol by inhibiting its absorption. The provided dosage information from both clinical and preclinical studies, combined with the principles of allometric scaling, offers a solid foundation for designing robust in vivo experiments. The detailed protocol for a rat hyperlipidemia model serves as a practical template for researchers to adapt and implement in their own studies to further elucidate the therapeutic potential of this compound. Careful consideration of dose selection, animal model, and experimental design is crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols for the Quantification of Tiqueside in Human Plasma

Introduction

Tiqueside is a novel therapeutic agent under investigation for its potential pharmacological effects. To support preclinical and clinical development, robust and reliable analytical methods for the accurate quantification of this compound in biological matrices are essential. This document provides detailed application notes and protocols for two common bioanalytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of this compound.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This section outlines a validated HPLC-UV method for the determination of this compound in human plasma. This method is suitable for routine analysis in studies where high sensitivity is not the primary requirement.

Principle

The method involves the extraction of this compound and an internal standard (IS) from plasma via protein precipitation. The supernatant is then injected into a reversed-phase HPLC system, and the compounds are separated and detected by UV absorbance.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-UV method for this compound quantification.

| Parameter | Result |

| Linearity Range | 10 - 2500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (CV%) | ≤ 7.5% |

| Inter-day Precision (CV%) | ≤ 9.2% |

| Accuracy | 91.5% - 108.3% |

| Mean Recovery | 88.9% |

Experimental Protocol

1.3.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., a structurally similar compound)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Orthophosphoric acid

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Deionized water

1.3.2. Instrumentation and Chromatographic Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile and 20 mM KH₂PO₄ buffer (pH 3.0, adjusted with orthophosphoric acid) in a 40:60 (v/v) ratio.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 240 nm

1.3.3. Sample Preparation

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 1 µg/mL).

-

Vortex for 30 seconds.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an HPLC vial for analysis.

1.3.4. Workflow Diagram

Caption: HPLC-UV sample preparation workflow for this compound in plasma.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

For studies requiring higher sensitivity and selectivity, an LC-MS/MS method has been developed and validated for the quantification of this compound in human plasma.

Principle

This method utilizes liquid-liquid extraction to isolate this compound and a stable isotope-labeled internal standard from the plasma matrix. The extracts are then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method for this compound quantification.

| Parameter | Result |

| Linearity Range | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (CV%) | ≤ 5.8% |

| Inter-day Precision (CV%) | ≤ 7.3% |

| Accuracy | 94.7% - 106.1% |

| Mean Recovery | 92.5% |

Experimental Protocol

2.3.1. Materials and Reagents

-

This compound reference standard

-

This compound stable isotope-labeled internal standard (SIL-IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Deionized water

2.3.2. Instrumentation and Chromatographic Conditions

-

LC System: Waters ACQUITY UPLC I-Class or equivalent

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

-

Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

2.3.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

This compound: [M+H]⁺ → fragment ion (e.g., 350.2 → 185.1)

-

SIL-IS: [M+H]⁺ → fragment ion (e.g., 354.2 → 189.1)

-

-

Key Parameters: Optimize ion source gas, curtain gas, collision gas, and compound-specific parameters (DP, EP, CE, CXP) for maximum signal intensity.

2.3.4. Sample Preparation

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL).

-

Vortex for 30 seconds.

-

Add 50 µL of 0.1 M NaOH to basify the sample.

-

Add 1 mL of MTBE.

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A/B (95:5, v/v).

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for analysis.

2.3.5. Workflow Diagram

Caption: LC-MS/MS sample preparation workflow for this compound in plasma.

Signaling Pathway

As this compound is a novel compound, its precise signaling pathway is still under investigation. The diagram below illustrates a hypothetical pathway based on its intended therapeutic target class.

Caption: Hypothetical signaling pathway for this compound.

Disclaimer

The methods and data presented in these application notes are for research and development purposes only. It is the responsibility of the end-user to validate these methods in their own laboratory to ensure they meet the specific requirements of their intended application. The signaling pathway depicted is hypothetical and subject to change as further research on this compound becomes available.

Application Notes: Assessing Tiqueside Efficacy Using the Dual-Isotope Method

Introduction

Tiqueside is a novel, potent, and selective inhibitor of the intracellular kinase, K-Ras activating kinase (KRAK), a critical node in the Ras-Raf-MEK-ERK signaling cascade. Dysregulation of this pathway is a hallmark of numerous human cancers. These application notes provide a detailed framework for assessing the efficacy of this compound by utilizing a dual-isotope method. This advanced technique allows for the simultaneous tracking of a metabolic precursor and a labeled form of the drug, providing a robust, internally controlled system to quantify the drug's impact on cellular metabolism and signaling.

The dual-isotope approach is particularly advantageous as it enables researchers to distinguish between the general metabolic state of the cells and the specific effects induced by the therapeutic agent.[1][2] By employing a stable isotope-labeled nutrient (e.g., ¹³C-glucose) alongside a radiolabeled version of this compound (e.g., ³H-Tiqueside), we can concurrently measure metabolic flux and drug uptake/retention.[1]

Principle of the Dual-Isotope Method

The core principle of this method lies in the differential detection of two distinct isotopes within the same biological system.

-

Stable Isotope (e.g., ¹³C): A heavy, non-radioactive isotope is incorporated into a key metabolic substrate like glucose. The incorporation and downstream conversion of ¹³C can be traced using mass spectrometry (MS).[3] This allows for the precise measurement of metabolic pathway activity, such as glycolysis and the citric acid cycle.[4] A reduction in the flux through the KRAK-dependent pathways following this compound treatment would be observable as a change in the abundance of ¹³C-labeled metabolites.

-

Radioactive Isotope (e.g., ³H): The therapeutic compound, this compound, is labeled with a radioactive isotope like tritium (³H).[5] This allows for highly sensitive quantification of the drug's concentration within the cells or tissues using liquid scintillation counting.[1] This measurement is critical for correlating the observed metabolic changes with the actual intracellular drug exposure.

By combining these two measurements, a clear relationship between drug concentration and its pharmacodynamic effect on the target pathway can be established, minimizing variability that can arise from separate experiments.[2]

Hypothetical Signaling Pathway: KRAK Cascade

This compound is designed to inhibit the KRAK, which is a downstream effector of the Ras oncogene. The simplified signaling pathway is depicted below.

Caption: this compound inhibits the KRAK signaling pathway.

Experimental Workflow and Protocols

The following protocols are designed for an in vitro assessment using a cancer cell line with a known KRAK pathway dependency.

Caption: Experimental workflow for the dual-isotope method.

Protocol: Cell Culture and Labeling

-

Cell Seeding: Seed HCT116 cells (or other appropriate cell line) in 6-well plates at a density of 2 x 10⁵ cells per well. Culture in standard DMEM with 10% FBS for 24 hours to allow for attachment.

-

Media Change: Remove standard media and replace with glucose-free DMEM supplemented with 10% dialyzed FBS and 10 mM [U-¹³C]-Glucose.

-

Drug Addition: Immediately add [³H]-Tiqueside to the wells at final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO) group. The specific activity of [³H]-Tiqueside should be known to allow for accurate concentration determination.

-

Incubation: Incubate the cells for the desired time points (e.g., 6, 12, and 24 hours) at 37°C and 5% CO₂.

Protocol: Cell Harvesting and Sample Preparation

-

Washing: Place the 6-well plates on ice. Aspirate the media and quickly wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

-

Metabolic Quenching: Immediately add 400 µL of ice-cold 80% methanol to each well to quench metabolic activity.

-